Cas no 852706-06-0 (4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene)

4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
- 852706-06-0
- EN300-12949
- DTXSID901215291
- AKOS008987455
- G36526
- SCHEMBL5024938
- MFCD06655582
-
- Inchi: InChI=1S/C9H9ClF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3
- InChI Key: YLTANSJPESYTNP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 222.0259135g/mol
- Monoisotopic Mass: 222.0259135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 2.8
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C650470-5mg |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 5mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-12949-0.25g |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95% | 0.25g |
$92.0 | 2023-02-09 | |
TRC | C650470-50mg |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
TRC | C650470-10mg |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 10mg |
$ 65.00 | 2022-06-06 | ||
Enamine | EN300-12949-0.05g |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
Enamine | EN300-12949-0.1g |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95% | 0.1g |
$66.0 | 2023-02-09 | |
Enamine | EN300-12949-5000mg |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95.0% | 5000mg |
$743.0 | 2023-09-30 | |
Aaron | AR019OVT-100mg |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95% | 100mg |
$116.00 | 2025-02-08 | |
1PlusChem | 1P019ONH-250mg |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95% | 250mg |
$138.00 | 2025-03-03 | |
1PlusChem | 1P019ONH-5g |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene |
852706-06-0 | 95% | 5g |
$861.00 | 2025-03-03 |
4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene Related Literature
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
4. Back matter
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Professional Introduction to Compound with CAS No. 852706-06-0 and Product Name: 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Compound with the CAS number 852706-06-0, specifically identified by the product name 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene, represents a significant compound in the realm of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and intermediates. The presence of multiple functional groups, including a chloromethyl moiety and difluoromethoxy and methoxy substituents, makes it a versatile building block for further chemical modifications and derivatization.
The structural composition of 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is pivotal in understanding its reactivity and utility. The chloromethyl group introduces a reactive site that can participate in nucleophilic addition reactions, while the difluoromethoxy and methoxy groups provide electronic effects that can influence the compound's overall reactivity and stability. This combination of functional groups makes it an attractive candidate for use in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are fundamental in constructing complex molecular architectures.
In recent years, there has been a growing interest in the development of pharmaceutical compounds that incorporate fluorine atoms due to their ability to enhance metabolic stability, bioavailability, and binding affinity. The difluoromethoxy group in 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene aligns with this trend, as fluorinated derivatives have shown promise in various therapeutic areas, including oncology, central nervous system disorders, and anti-inflammatory agents. The incorporation of this moiety into drug candidates can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
The synthesis of 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene involves a series of well-established organic transformations. The starting material typically undergoes halogenation followed by selective methylation or demethylation to introduce the desired functional groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high regioselectivity and yield. These synthetic strategies are critical in ensuring the purity and scalability of the final product, which is essential for subsequent pharmaceutical applications.
One of the most compelling aspects of 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is its potential as a precursor for biologically active molecules. Researchers have leveraged its structural features to develop novel scaffolds that exhibit inhibitory activity against various targets. For instance, derivatives of this compound have been investigated for their antimicrobial properties, where the presence of electron-withdrawing groups enhances interaction with bacterial enzymes. Additionally, the compound's ability to undergo further functionalization makes it a valuable tool in medicinal chemistry libraries used for high-throughput screening.
The role of computational chemistry in optimizing the synthesis and properties of 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of this compound in different reaction conditions, thereby facilitating the design of efficient synthetic routes. Furthermore, computational studies can provide insights into the compound's interaction with biological targets, aiding in the rational design of more potent and selective drug candidates.
Recent advancements in green chemistry have also influenced the approach to synthesizing compounds like 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene. The emphasis on sustainable practices has led to the development of methodologies that minimize waste and reduce hazardous byproducts. For example, catalytic systems that employ recyclable ligands or solvent-free conditions have been explored to enhance environmental compatibility. These innovations not only improve the efficiency of synthesis but also align with global efforts to promote sustainable chemical manufacturing.
The pharmaceutical industry continues to seek innovative compounds that can address unmet medical needs. 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene, with its versatile structural features, stands out as a promising candidate for further development. Its potential applications span across multiple therapeutic areas, making it a valuable asset in drug discovery pipelines. As research progresses, it is anticipated that new derivatives will be synthesized and evaluated for their pharmacological properties.
In conclusion, compound with CAS No. 852706-06-0 exemplified by its product name 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene, represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and functional groups make it a versatile intermediate for developing novel therapeutic agents. With ongoing research focused on fluorinated compounds and sustainable synthetic methods, this compound is poised to play a crucial role in future drug development efforts.
852706-06-0 (4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene) Related Products
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)



